
Bis(triphenyl-lambda5-phosphanylidene)azanium;phosphono dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(triphenyl-lambda5-phosphanylidene)azanium;phosphono dihydrogen phosphate is a complex organophosphorus compound It is known for its unique structure, which includes both phosphanylidene and azanium groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(triphenyl-lambda5-phosphanylidene)azanium;phosphono dihydrogen phosphate typically involves the reaction of triphenylphosphine with azanium compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and solvents is crucial to obtain a product that meets industrial standards. The process may also include steps for the recovery and recycling of solvents and by-products to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(triphenyl-lambda5-phosphanylidene)azanium;phosphono dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines. These products are often used as intermediates in further chemical synthesis .
Applications De Recherche Scientifique
Bis(triphenyl-lambda5-phosphanylidene)azanium;phosphono dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(triphenyl-lambda5-phosphanylidene)azanium;phosphono dihydrogen phosphate involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(triphenyl-lambda5-phosphanylidene)ammonium fluoride
- Bis(triphenyl-lambda5-phosphanylidene)ammonium hydrogendifluoride
Propriétés
Formule moléculaire |
C36H34NO7P4+ |
|---|---|
Poids moléculaire |
716.6 g/mol |
Nom IUPAC |
bis(triphenyl-λ5-phosphanylidene)azanium;phosphono dihydrogen phosphate |
InChI |
InChI=1S/C36H30NP2.H4O7P2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;1-8(2,3)7-9(4,5)6/h1-30H;(H2,1,2,3)(H2,4,5,6)/q+1; |
Clé InChI |
ZLAJUQGLDLMBEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=[N+]=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


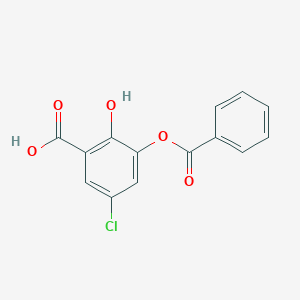

![6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13434589.png)

![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13434602.png)
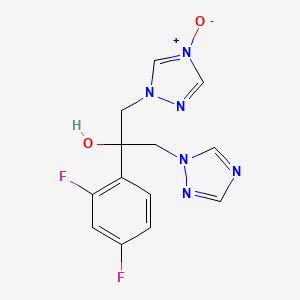
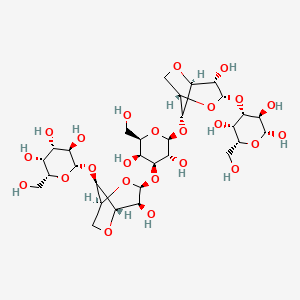
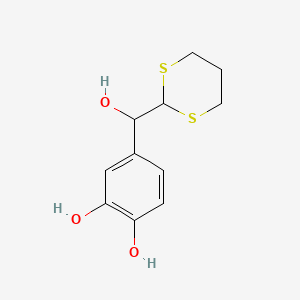

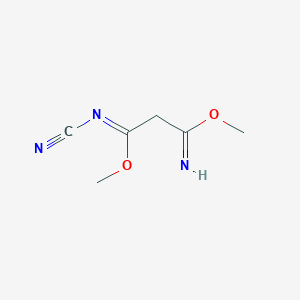
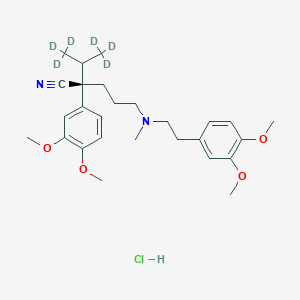


![[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride](/img/structure/B13434672.png)
